molecular formula C15H18N4O4 B1438992 H-Gly-Gly-Trp-OH CAS No. 20762-32-7

H-Gly-Gly-Trp-OH

Cat. No. B1438992
CAS RN: 20762-32-7
M. Wt: 318.33 g/mol
InChI Key: UPADCCSMVOQAGF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Gly-Trp-OH” is a tripeptide composed of the amino acids glycine, glycine, and tryptophan . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Trp-OH” is C15H18N4O4, and its molecular weight is 318.33 . The molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“H-Gly-Gly-Trp-OH” appears as a solid powder and should be stored at -20°C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Circular Dichroism Studies

The circular dichroism (CD) properties of peptides including H-Gly-Gly-Trp-OH were investigated to understand their chiroptical properties and conformational equilibrium. These studies are crucial for comprehending the structural and chiroptical characteristics of peptides like H-Gly-Gly-Trp-OH, which can have implications in understanding protein folding and interactions (Rizzo et al., 1977).

Fluorescence Properties

The fluorescence properties of co-oligopeptides, including H-Gly-Gly-Trp-OH, were analyzed, particularly the effects of pH on their quantum yield and emission maximum. These findings provide insights into the behavior of these peptides under different environmental conditions, which is significant for applications in biophysical studies and material sciences (Wiget & Luisi, 1978).

Conformation-Dependent Reactions

A comparative theoretical study on Gly and Ala residues, including the examination of H-Gly-Gly-Trp-OH, focused on the hydrogen abstraction reactions by hydroxyl radicals. This research is important for understanding the chemical reactivity and stability of peptides in biological systems, with potential implications in diseases like Alzheimer's (Owen et al., 2012).

NMR Studies on 'Random Coil' Chemical Shifts

NMR spectroscopy was used to investigate the 'random coil' proton chemical shifts of H-Gly-Gly-X-Gly-Gly-OH peptides. Such studies are vital for understanding the structural dynamics of peptides and proteins, which can aid in the development of new pharmaceuticals and biomaterials (Merutka et al., 1995).

Safety And Hazards

When handling “H-Gly-Gly-Trp-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADCCSMVOQAGF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-Trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wiget, PL Luisi - Biopolymers: Original Research on …, 1978 - Wiley Online Library
The fluorescence properties of several cooligopeptides of glycine, phenylalanine, and tryptophan, containing one or two aromatic residues, are investigated. In particular, a detailed …
Number of citations: 41 onlinelibrary.wiley.com
LM Heitmann, AB Taylor, PJ Hart… - Journal of the American …, 2006 - ACS Publications
This article describes the selective recognition and noncovalent dimerization of N-terminal aromatic peptides in aqueous solution by the synthetic host compound, cucurbit[8]uril (Q8). …
Number of citations: 314 pubs.acs.org
ME Bush, ND Bouley, AR Urbach - Journal of the American …, 2005 - ACS Publications
The molecular recognition of peptides and proteins in aqueous solution by designed molecules remains an elusive goal with broad implications for basic biochemical research and for …
Number of citations: 353 pubs.acs.org

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